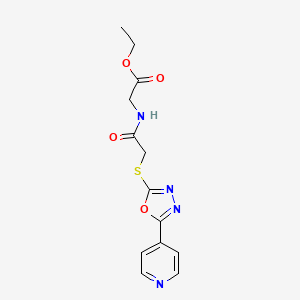
2-(2-((5-(吡啶-4-基)-1,3,4-恶二唑-2-基)硫代)乙酰氨基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thioether derivative of the oxadiazole group and has shown promising results in various studies.
作用机制
Target of Action
The primary target of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is alpha-synuclein (α-syn) . Alpha-synuclein is an intrinsically disordered protein found in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Mode of Action
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate interacts with alpha-synuclein to inhibit its aggregation . The compound has been shown to slightly reduce the α-syn aggregation . This interaction prevents the formation of intraneuronal inclusions, known as Lewy bodies and Lewy neurites, which are characteristic of Parkinson’s disease .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In its misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . The compound interferes with this pathway by inhibiting the aggregation of alpha-synuclein .
Pharmacokinetics
The compound’s ability to prevent neurodegeneration induced by the neurotoxin mptp suggests that it can cross the blood-brain barrier .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP)-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of MPTP . Specifically, it has been shown to prevent the neurodegeneration produced by MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .
实验室实验的优点和局限性
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate has several advantages in lab experiments. It is easy to synthesize and has a high purity level. However, its limitations include its high cost and limited availability.
未来方向
There are several future directions for the research on Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate. Some of the areas of research include:
1. Development of new synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's potential as an anti-cancer agent.
3. Study of the compound's effect on the immune system.
4. Exploration of the compound's potential as a material for drug delivery systems.
5. Investigation of the compound's potential as a pesticide for agricultural applications.
In conclusion, Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a compound that has shown great potential in various scientific research fields. Its unique chemical structure and properties make it a promising candidate for further research and development.
合成方法
The synthesis of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate involves the reaction of ethyl bromoacetate with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol in the presence of potassium carbonate. The reaction mixture is then heated to obtain the desired product.
科学研究应用
抗菌活性
2-(2-((5-(吡啶-4-基)-1,3,4-恶二唑-2-基)硫代)乙酰氨基)乙酸乙酯已显示出抗菌特性。研究人员调查了它对细菌和真菌病原体的有效性。 该化合物的独特结构可能会干扰重要的细胞过程,使其成为新型抗菌剂的潜在候选者 .
抗癌潜力
研究表明,该化合物表现出抗癌活性。它可以通过靶向参与细胞增殖和存活的特定途径来抑制肿瘤生长。 需要进一步研究以阐明其作用机制并评估其对各种癌症类型的疗效 .
抗炎作用
2-(2-((5-(吡啶-4-基)-1,3,4-恶二唑-2-基)硫代)乙酰氨基)乙酸乙酯可能调节炎症反应。 通过与免疫细胞或信号通路相互作用,它可能潜在地减轻与慢性疾病相关的炎症 .
神经系统疾病
该化合物的结构特征使其成为中枢神经系统 (CNS) 相关应用的有趣候选者。研究人员已经探索了它作为抗抑郁药、钙通道阻滞剂,甚至神经保护剂的潜力。 这些应用有待进一步调查 .
镇痛特性
2-(2-((5-(吡啶-4-基)-1,3,4-恶二唑-2-基)硫代)乙酰氨基)乙酸乙酯可能具有镇痛作用。 了解它与疼痛受体和神经通路的相互作用可能会带来新的疼痛管理策略 .
抗氧化活性
鉴于其杂环结构,该化合物可能充当抗氧化剂。通过清除自由基,它可以保护细胞免受氧化损伤。 研究人员正在探索其在预防与年龄相关的疾病和氧化应激相关疾病中的潜力 .
总之,2-(2-((5-(吡啶-4-基)-1,3,4-恶二唑-2-基)硫代)乙酰氨基)乙酸乙酯在从抗菌治疗到神经保护的各个领域都充满了希望。它的多功能性突出了其作为未来药物开发的宝贵支架的潜力。 请记住,需要进一步的研究才能充分释放其治疗应用 . 如果您需要更多信息或有任何其他问题,请随时提问!
属性
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-20-11(19)7-15-10(18)8-22-13-17-16-12(21-13)9-3-5-14-6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIRAHKYAEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

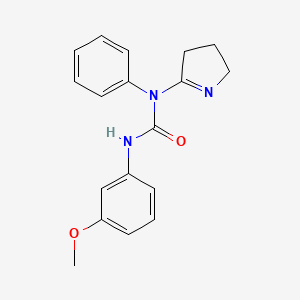
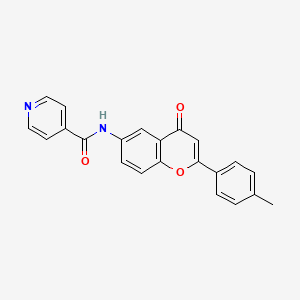
![(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2442041.png)
![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)
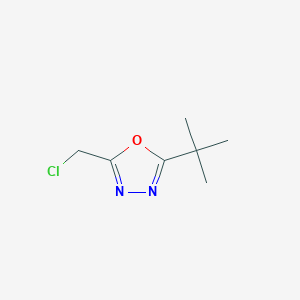



![Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2442053.png)

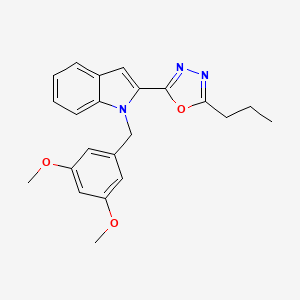
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)

![N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2442060.png)